

A Comprehensive Technical Guide to the Physical Properties of 2-Naphthylacetonitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Naphthylacetonitrile

Cat. No.: B189437

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of **2-Naphthylacetonitrile** (CAS No. 7498-57-9), a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and functional materials.^[1] The information presented is intended to support research and development activities by providing essential data on its physical characteristics, along with illustrative experimental context.

Core Physical and Chemical Properties

2-Naphthylacetonitrile is a solid organic compound with a molecular formula of $C_{12}H_9N$.^[2] It is characterized by a naphthalene ring substituted with an acetonitrile group. This structure confers upon it specific physical and chemical behaviors relevant to its application in organic synthesis.

Table 1: Key Physical Properties of **2-Naphthylacetonitrile**

Property	Value	Source(s)
Molecular Formula	C ₁₂ H ₉ N	[2]
Molecular Weight	167.21 g/mol	[2] [3] [4] [5]
Appearance	White to light yellow or cream crystalline powder/solid.	[1] [2] [5] [6] [7] [8]
Melting Point	81.5 - 88.0 °C	[2] [3] [6] [7] [9] [10]
Boiling Point	303 °C (at 760 mmHg)	[2] [3] [6] [7] [10]
Density	1.092 - 1.116 g/cm ³ (at 25 °C)	[2] [3] [7] [10]
Solubility	Insoluble in water; Slightly soluble in Chloroform and Ethyl Acetate.	[2] [7] [10]
Vapor Pressure	0.000956 mmHg (at 25 °C)	[2]
Flash Point	180.3 °C	[2]
Refractive Index	1.634	[2]
LogP	2.90588	[2]

Experimental Protocols

Detailed experimental procedures for determining the physical properties of chemical compounds are well-established in the scientific literature. Below is a representative protocol for the determination of melting point, a critical parameter for assessing the purity of a solid substance like **2-Naphthylacetonitrile**.

Methodology for Melting Point Determination (Capillary Method)

This protocol outlines the standard procedure for determining the melting point range of a solid crystalline compound using a capillary melting point apparatus.

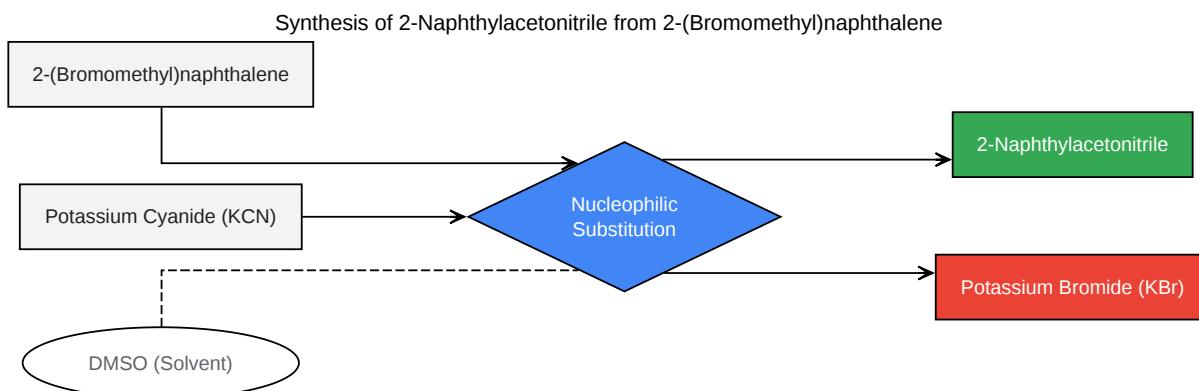
- Sample Preparation:

- Ensure the **2-Naphthylacetonitrile** sample is completely dry and in a fine powdered form. This can be achieved by gently crushing the crystals with a spatula on a watch glass.
- Pack a small amount of the powdered sample into a capillary tube (sealed at one end) to a height of 2-3 mm. Tapping the tube gently on a hard surface will help in compacting the sample at the bottom.

• Apparatus Setup:

- Place the packed capillary tube into the heating block or oil bath of the melting point apparatus.
- Position a calibrated thermometer in the apparatus to accurately monitor the temperature.

• Measurement:


- Begin heating the apparatus. For an unknown sample, a rapid heating rate (e.g., 10-20 °C/min) can be used for a preliminary determination.
- For an accurate measurement, repeat the process with a fresh sample, heating rapidly to about 15-20 °C below the preliminary melting point.
- Then, reduce the heating rate to 1-2 °C per minute to allow for thermal equilibrium between the sample, the heating medium, and the thermometer.
- Record the temperature at which the first liquid droplet appears (the beginning of the melting range).
- Continue heating slowly and record the temperature at which the last solid crystal melts completely (the end of the melting range).

• Data Reporting:

- The melting point is reported as a range from the temperature of initial melting to the temperature of complete liquefaction (e.g., 82-84 °C). A narrow melting range is indicative of a high-purity compound.

Synthetic Pathway Visualization

2-Naphthylacetonitrile is a valuable building block in organic synthesis. For instance, it serves as a starting reagent for producing various heterocyclic compounds.^{[3][5][7][11]} A common and efficient method for its preparation involves the reaction of 2-(bromomethyl)naphthalene with a cyanide salt.

[Click to download full resolution via product page](#)

Caption: A simplified workflow for the synthesis of **2-Naphthylacetonitrile**.

This guide provides a foundational understanding of the physical properties of **2-Naphthylacetonitrile**, essential for its handling, application, and further development in scientific research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Naphthylacetonitrile: Overview, Pharmaceutical Synthesis Applications and Preparation Method [Chemicalbook](#) [chemicalbook.com]
- 2. 2-Naphthylacetonitrile | [lookchem](#) [lookchem.com]
- 3. 2-萘乙腈 97% | [Sigma-Aldrich](#) [sigmaaldrich.com]
- 4. 2-Naphthylacetonitrile | C12H9N | CID 82008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Naphthylacetonitrile, 97% | [CymitQuimica](#) [cymitquimica.com]
- 6. 2-Naphthylacetonitrile | 7498-57-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. 2-Naphthylacetonitrile | 7498-57-9 [\[chemicalbook.com\]](#)
- 8. 2-Naphthylacetonitrile : Synthesis, Application [Chemicalbook](#) [chemicalbook.com]
- 9. 2-Naphthylacetonitrile, 97% 25 g | Buy Online | Thermo Scientific Chemicals | [thermofisher.com](#) [thermofisher.com]
- 10. 2-Naphthylacetonitrile, 97% | Fisher Scientific [\[fishersci.ca\]](#)
- 11. 2-Naphthylacetonitrile 97 7498-57-9 [\[sigmaaldrich.com\]](#)
- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Physical Properties of 2-Naphthylacetonitrile]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b189437#physical-properties-of-2-naphthylacetonitrile\]](https://www.benchchem.com/product/b189437#physical-properties-of-2-naphthylacetonitrile)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com